S07-2009

AKR1C3 inhibitor isoform selectivity chemoresistance

S07-2009 is a validated, intermediate-selectivity AKR1C3 inhibitor (IC50 0.20 µM), offering a defined experimental window with >55-fold selectivity over AKR1C1 and ~198-fold over AKR1C4. Unlike pan-inhibitors, it minimizes confounding off-target effects, enabling precise attribution of phenotypes to AKR1C3 blockade. Ideal for chemoresistance and CRPC androgen biosynthesis studies. Available at ≥98% purity for reproducible preclinical research.

Molecular Formula C16H19N3O5
Molecular Weight 333.34 g/mol
Cat. No. B12396099
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameS07-2009
Molecular FormulaC16H19N3O5
Molecular Weight333.34 g/mol
Structural Identifiers
SMILESCC1=C(C=C(O1)CN(C)C(=O)CCC2=NC(=NO2)C3CC3)C(=O)O
InChIInChI=1S/C16H19N3O5/c1-9-12(16(21)22)7-11(23-9)8-19(2)14(20)6-5-13-17-15(18-24-13)10-3-4-10/h7,10H,3-6,8H2,1-2H3,(H,21,22)
InChIKeyQFOSACYCLBYVKP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

S07-2009 AKR1C3 Inhibitor: Technical Baseline for Compound Procurement


S07-2009 (CAS 1580241-55-9; C16H19N3O5; MW 333.34) is a small-molecule inhibitor of aldo-keto reductase 1C3 (AKR1C3) with an IC50 of 0.20 ± 0.12 μM [1]. First disclosed in ACS Medicinal Chemistry Letters as part of a chemotherapeutic potentiator discovery program, the compound exhibits differential activity across the AKR1C isoform family, with reported IC50 values of 11.18 ± 4.39 μM for AKR1C1, 5.71 ± 2.78 μM for AKR1C2, and 39.58 ± 12.77 μM for AKR1C4 [2]. The compound is commercially available from multiple research chemical vendors at ≥98% purity for preclinical investigation [1].

Why Generic AKR1C3 Inhibitor Substitution Fails: S07-2009 Isoform Selectivity Considerations


AKR1C3 inhibitors constitute a structurally and pharmacologically heterogeneous class; isoform selectivity profiles vary dramatically among compounds often described collectively as "AKR1C3 inhibitors." As demonstrated in the head-to-head isoform profiling study that characterized S07-2009, structurally related analogs from the same discovery series exhibit selectivity ratios ranging from approximately 2-fold to over 600-fold for AKR1C3 versus other AKR1C isoforms [1]. S07-2010, for example, functions as a pan-AKR1C inhibitor with near-equivalent potency across all four isoforms, while S07-2008 achieves >625-fold selectivity [1]. Substituting S07-2009 with an alternative AKR1C3 inhibitor without verifying the specific isoform selectivity profile introduces uncontrolled experimental variables that can confound interpretation of AKR1C3-dependent phenotypes versus AKR1C1-, AKR1C2-, or AKR1C4-mediated effects [1]. The evidence below quantifies precisely where S07-2009 sits within this selectivity continuum, enabling informed compound selection for defined experimental contexts.

S07-2009 Quantitative Differentiation Evidence: Comparative Isoform Selectivity Data


AKR1C3 vs AKR1C4 Selectivity Differentiation: S07-2009 vs S07-2010

S07-2009 demonstrates a 197.9-fold selectivity for AKR1C3 over AKR1C4 (IC50 ratio 1C4:1C3 = 197.9), whereas the structurally related analog S07-2010 exhibits only a 1.89-fold selectivity ratio under identical assay conditions [1]. This 105-fold difference in selectivity magnitude is the most pronounced differentiation between these two compounds. For research applications where minimizing AKR1C4 off-target activity is critical—particularly relevant given AKR1C4's role in hepatic steroid metabolism and bile acid synthesis—S07-2009 provides substantially cleaner target engagement [2].

AKR1C3 inhibitor isoform selectivity chemoresistance

AKR1C3 vs AKR1C1 Selectivity Profile: S07-2009 vs S07-2005

S07-2009 exhibits a 55.9-fold selectivity for AKR1C3 over AKR1C1 (IC50 ratio 1C1:1C3 = 55.9), compared to S07-2005 which shows only 22.2-fold selectivity [1]. This 2.5-fold improvement in selectivity ratio reflects the compound's more favorable discrimination between these two closely related isoforms. AKR1C1 shares high sequence homology with AKR1C3 and catalyzes overlapping steroidogenic reactions; compounds with higher 1C3:1C1 selectivity ratios reduce ambiguity when attributing biological effects specifically to AKR1C3 inhibition rather than combined AKR1C1/AKR1C3 blockade [2].

AKR1C3 inhibitor isoform selectivity cancer drug resistance

Intermediate Selectivity Strategy: S07-2009 Position Within the S07-Series Selectivity Spectrum

Across the S07 compound series, selectivity for AKR1C3 over AKR1C2 ranges from 3.84-fold (S07-2010, pan-inhibitor) to 384.8-fold (S07-2005) to >625-fold (S07-2008, ultra-selective) [1]. S07-2009 occupies an intermediate position with a 1C2:1C3 ratio of 28.55, reflecting its IC50 of 5.71 ± 2.78 μM against AKR1C2 [1]. This intermediate selectivity profile may be advantageous in contexts where complete sparing of AKR1C2 is not required—or where partial AKR1C2 engagement might contribute to desired biological outcomes, given that AKR1C2 also participates in androgen metabolism [2]. The ability to select from a graded selectivity series (S07-2008 > S07-2005 > S07-2009 > S07-2010) provides researchers with calibrated tool compounds for probing isoform-specific contributions.

AKR1C3 inhibitor selectivity profiling tool compound selection

S07-2009 Application Scenarios: Research Contexts for AKR1C3 Tool Compound Deployment


Chemoresistance Reversal Studies Requiring AKR1C4 Sparing

In prostate cancer and other malignancies where AKR1C3 overexpression drives resistance to anthracyclines, platinum agents, or androgen deprivation therapy, S07-2009 provides selective target engagement while minimizing AKR1C4 off-target activity (197.9-fold selectivity) [1]. This is particularly relevant when studying AKR1C3-mediated chemoresistance mechanisms without confounding effects on AKR1C4-dependent hepatic steroid conjugation [2]. S07-2010, by contrast, would produce near-equivalent AKR1C4 inhibition (1.89-fold selectivity), potentially complicating interpretation of in vivo efficacy and toxicity readouts [1].

AKR1C3-Dependent Androgen Biosynthesis Investigation with Defined AKR1C1 Window

For studies examining AKR1C3-catalyzed conversion of androstenedione to testosterone or 5α-dihydrotestosterone biosynthesis in castration-resistant prostate cancer models, S07-2009's 55.9-fold selectivity over AKR1C1 [1] provides a defined experimental window. This selectivity profile allows researchers to attribute observed reductions in intratumoral androgen levels more confidently to AKR1C3 blockade rather than combined AKR1C1/AKR1C3 inhibition, which would be the case with less selective alternatives or the pan-inhibitor S07-2010 [1].

Calibrated Isoform Selectivity Series for Target Validation

When conducting target validation studies requiring multiple AKR1C3 inhibitors with graded selectivity profiles to establish isoform-specific phenotypic contributions, S07-2009 serves as the intermediate-selectivity reference compound within the S07 series. Its selectivity ratios (1C1:1C3 = 55.9; 1C2:1C3 = 28.55; 1C4:1C3 = 197.9) [1] position it between the ultra-selective S07-2008 (>625-fold for 1C2:1C3) and the pan-inhibitor S07-2010 (1C4:1C3 = 1.89) [1]. This graded series enables dose-response and chemical probe correlation studies that strengthen confidence in AKR1C3 as the bona fide target for observed biological effects.

In Vitro Enzyme Inhibition Assay Calibration and Counter-Screening

S07-2009 functions as a reference inhibitor for calibrating AKR1C3 biochemical assays and for counter-screening newly identified AKR1C3 inhibitors. Its well-characterized IC50 values across all four AKR1C isoforms (1C3: 0.20 ± 0.12 μM; 1C1: 11.18 ± 4.39 μM; 1C2: 5.71 ± 2.78 μM; 1C4: 39.58 ± 12.77 μM) [1] provide a benchmark selectivity fingerprint against which novel compounds can be compared. The compound's commercial availability at defined purity (≥98%) facilitates reproducible assay implementation across independent laboratories [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for S07-2009

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.